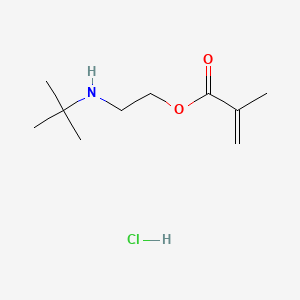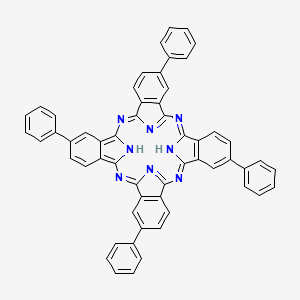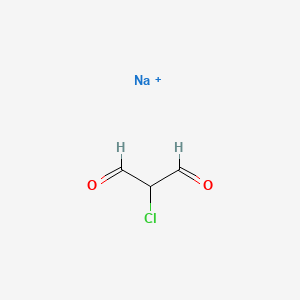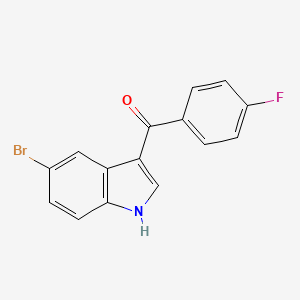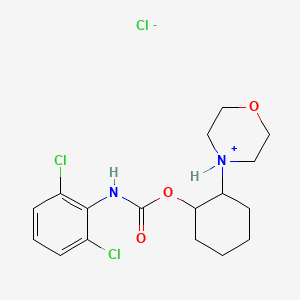
2-Morpholinocyclohexyl 2,6-dichlorocarbanilate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholinocyclohexyl 2,6-dichlorocarbanilate hydrochloride is a chemical compound with the molecular formula C_13H_20Cl_2N_2O_2·HCl It is known for its unique structure, which includes a morpholine ring attached to a cyclohexyl group, and a 2,6-dichlorocarbanilate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinocyclohexyl 2,6-dichlorocarbanilate hydrochloride typically involves the reaction of 2,6-dichlorophenyl isocyanate with 2-morpholinocyclohexanol. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Morpholinocyclohexyl 2,6-dichlorocarbanilate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Morpholinocyclohexyl 2,6-dichlorocarbanilate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying various biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Morpholinocyclohexyl 2,6-dichlorocarbanilate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride
- 2-Morpholinocyclohexyl 2,6-difluorocarbanilate hydrochloride
- 2-Morpholinocyclohexyl 2,6-dibromocarbanilate hydrochloride
Uniqueness
2-Morpholinocyclohexyl 2,6-dichlorocarbanilate hydrochloride stands out due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dichloro substitution pattern can enhance the compound’s stability and interaction with specific molecular targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
29194-93-2 |
|---|---|
Molecular Formula |
C17H23Cl3N2O3 |
Molecular Weight |
409.7 g/mol |
IUPAC Name |
(2-morpholin-4-ium-4-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride |
InChI |
InChI=1S/C17H22Cl2N2O3.ClH/c18-12-4-3-5-13(19)16(12)20-17(22)24-15-7-2-1-6-14(15)21-8-10-23-11-9-21;/h3-5,14-15H,1-2,6-11H2,(H,20,22);1H |
InChI Key |
KVVHKQLOJUHSGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)[NH+]2CCOCC2)OC(=O)NC3=C(C=CC=C3Cl)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


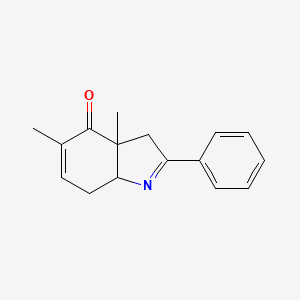
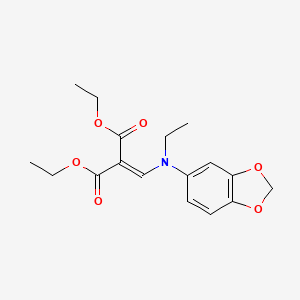
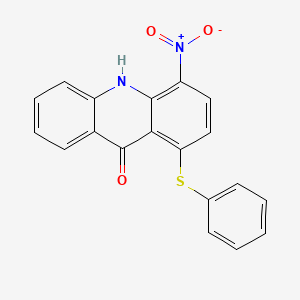

![Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13749889.png)

![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13749903.png)
